Malate de citrulline

Vue d'ensemble

Description

Le citrulline malate est un composé formé par la combinaison de la citrulline, un acide aminé non essentiel, et du malate, un intermédiaire du cycle de l’acide citrique. La citrulline se trouve naturellement dans la pastèque et est connue pour son rôle dans le cycle de l’urée, où elle aide à détoxifier l’ammoniac. Le malate, quant à lui, joue un rôle crucial dans la production d’énergie. Ensemble, le citrulline malate est souvent utilisé comme complément alimentaire pour améliorer les performances sportives et la récupération en augmentant la production d’oxyde nitrique, en améliorant le flux sanguin et en réduisant la fatigue musculaire .

Applications De Recherche Scientifique

Le citrulline malate a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés.

Biologie : Étudié pour son rôle dans le cycle de l’urée et ses effets sur la détoxification de l’ammoniac.

Médecine : Étudié pour ses avantages potentiels en matière de santé cardiovasculaire, de dysfonction érectile et de récupération musculaire.

Industrie : Utilisé dans les compléments alimentaires pour améliorer les performances sportives et la récupération .

Mécanisme D'action

Le citrulline malate exerce ses effets par le biais de plusieurs mécanismes :

Conversion en arginine : La citrulline est convertie en arginine dans l’organisme, ce qui augmente ensuite la production d’oxyde nitrique. L’oxyde nitrique contribue à élargir les vaisseaux sanguins, améliorant ainsi le flux sanguin et l’apport d’oxygène aux muscles.

Production d’énergie : Le malate joue un rôle dans le cycle de l’acide citrique, améliorant la production d’ATP et réduisant la fatigue musculaire.

Détoxification de l’ammoniac : La citrulline aide à détoxifier l’ammoniac par le biais du cycle de l’urée, réduisant la fatigue musculaire et améliorant la récupération

Analyse Biochimique

Biochemical Properties

Citrulline malate plays a crucial role in various biochemical reactions. It is involved in the urea cycle, a metabolic pathway that helps the body get rid of harmful substances, particularly ammonia . It also plays an important role in widening blood vessels (vasodilation) and may play a part in muscle building .

Citrulline malate enters this cycle of nitrogen disposal to create more arginine, which helps generate greater volumes of nitric oxide . Consuming arginine directly isn’t quite as effective due to enzyme activity in the gut neutralizing arginine before it can be put to good use .

Cellular Effects

Citrulline malate has significant effects on various types of cells and cellular processes. It can help delay muscle fatigue by promoting increased aerobic energy . In a study, 6 grams of citrulline malate, taken daily, reduced muscle fatigue by sparking a 34 percent increase in oxidative ATP production during exercise .

Moreover, citrulline malate has been shown to reduce post-workout muscle soreness . Reduced muscle soreness can translate into reduced time between workouts, improving outcomes over the long run .

Molecular Mechanism

The molecular mechanism of action of citrulline malate is primarily through its conversion into arginine in the body, which then stimulates the production of nitric oxide . Nitric oxide acts as a vasodilator, widening the blood vessels and improving blood flow and oxygen delivery around the body . This process is crucial for the delivery of oxygen to the muscles .

Temporal Effects in Laboratory Settings

The effects of citrulline malate over time in laboratory settings have been studied extensively. It has been found that citrulline malate can increase endurance performance and capacity for oxidative metabolism

Dosage Effects in Animal Models

While specific studies on the dosage effects of citrulline malate in animal models are limited, some research suggests that citrulline malate can improve exercise performance in animals

Metabolic Pathways

Citrulline malate is involved in several metabolic pathways. Most notably, it is a key player in the urea cycle, which facilitates the elimination of ammonia and other nitrogenous toxins from the blood . It is also an essential intermediate of the tricarboxylic acid cycle (TCA), which generates a significant portion of the body’s energy by utilizing fats and carbohydrates consumed through the diet .

Transport and Distribution

The transport and distribution of citrulline malate within cells and tissues are crucial for its function. When consumed, enzymes in the liver convert citrulline malate into ornithine and arginine, where it is then converted into nitric oxide . This process is key for the regulation of vasodilation and blood flow .

Subcellular Localization

Given its role in the urea cycle and the TCA cycle, it is likely that citrulline malate is primarily localized in the mitochondria, the powerhouse of the cell where these cycles occur

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le citrulline malate peut être synthétisé par réaction de la citrulline avec l’acide malique. Le processus comprend les étapes suivantes :

Réaction de la citrulline avec l’acide malique : Cette réaction se produit généralement en solution aqueuse sous des conditions de pH contrôlées.

Purification : Le citrulline malate obtenu est purifié par cristallisation ou par d’autres techniques de séparation afin d’obtenir un produit de haute pureté.

Méthodes de production industrielle : La production industrielle du citrulline malate implique une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour l’efficacité et le rendement. Le processus comprend :

Approvisionnement en matières premières : La citrulline et l’acide malique de haute qualité sont approvisionnés.

Optimisation de la réaction : Les conditions de réaction, telles que la température, le pH et la concentration, sont optimisées pour la production à grande échelle.

Purification et contrôle de la qualité : Le produit est purifié et soumis à des contrôles de qualité rigoureux afin de garantir la constance et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : Le citrulline malate subit diverses réactions chimiques, notamment :

Oxydation : La citrulline peut être oxydée pour former de l’arginine, qui est un précurseur de l’oxyde nitrique.

Réduction : Le malate peut être réduit pour former de l’acide malique.

Substitution : La citrulline peut participer à des réactions de substitution pour former des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs, y compris les halogénoalcanes et les chlorures d’acyle, peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés :

Arginine : Formée par l’oxydation de la citrulline.

Acide malique : Formé par la réduction du malate.

Dérivés de la citrulline : Formés par des réactions de substitution.

Comparaison Avec Des Composés Similaires

Le citrulline malate est souvent comparé à d’autres composés similaires, tels que :

L-Citrulline : Contrairement au citrulline malate, la L-citrulline n’est pas combinée au malate. Le citrulline malate est considéré comme plus efficace pour améliorer les performances sportives en raison des effets synergiques de la citrulline et du malate.

Arginine : La citrulline et l’arginine augmentent toutes deux la production d’oxyde nitrique, mais la citrulline est plus efficace car elle est mieux absorbée et convertie en arginine dans l’organisme.

Ornithine : Comme la citrulline, l’ornithine joue un rôle dans le cycle de l’urée, mais la citrulline est plus efficace pour augmenter les niveaux d’arginine et la production d’oxyde nitrique

Liste de composés similaires :

- L-Citrulline

- Arginine

- Ornithine

Le citrulline malate se démarque par ses effets combinés d’augmentation de la production d’oxyde nitrique, d’amélioration de la production d’énergie et de réduction de la fatigue musculaire, ce qui en fait un choix populaire pour les athlètes et les personnes qui cherchent à améliorer leurs performances et leur récupération lors de l’exercice .

Propriétés

IUPAC Name |

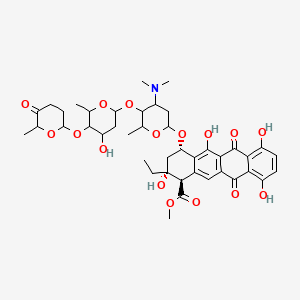

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of citrulline malate?

A1: Citrulline malate plays a role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [] It also acts as a precursor to arginine, an amino acid involved in nitric oxide (NO) production. [, ]

Q2: How does citrulline malate impact NO production?

A2: Citrulline, a component of citrulline malate, can be converted to arginine in the body. [] Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. [] Therefore, citrulline malate supplementation may indirectly increase NO production.

Q3: What are the purported benefits of increased NO production from citrulline malate supplementation?

A3: NO is a vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow. [] This increased blood flow may enhance nutrient and oxygen delivery to muscles, theoretically improving exercise performance. [, ]

Q4: Is there any spectroscopic data available for citrulline malate?

A4: The provided research papers do not present specific spectroscopic data for citrulline malate.

Q5: How stable is citrulline malate under different storage conditions?

A5: The research papers primarily focus on the physiological effects of citrulline malate and do not provide detailed information about its stability under various storage conditions.

Q6: Does citrulline malate exhibit any catalytic properties?

A6: Citrulline malate is not known to possess catalytic properties. Its primary roles relate to its involvement in the urea cycle and as an arginine precursor.

Q7: How do structural modifications of citrulline malate affect its activity?

A7: The provided research primarily focuses on citrulline malate as a whole and does not delve into the structure-activity relationship of its individual components or derivatives.

Q8: What formulation strategies have been explored to enhance the stability or bioavailability of citrulline malate?

A8: The research papers provided do not discuss specific formulation strategies for citrulline malate.

Q9: What are the SHE regulations surrounding citrulline malate production and use?

A9: The research primarily focuses on the scientific aspects of citrulline malate and does not delve into specific SHE (Safety, Health, and Environment) regulations. It's important to note that SHE regulations can vary depending on geographical location and intended use.

Q10: How is citrulline malate absorbed and metabolized in the body?

A10: While the research highlights the role of citrulline malate as an arginine precursor [, ], it doesn't offer detailed information on its specific absorption, distribution, metabolism, and excretion (ADME) profiles.

Q11: What is the typical duration of action of citrulline malate after ingestion?

A11: The research papers do not specify a definitive duration of action for citrulline malate. The time course of its effects likely depends on factors such as dosage, individual metabolism, and the specific outcome being measured.

Q12: What are the main findings from in vitro studies on citrulline malate?

A12: The provided research primarily focuses on in vivo studies. [, , , , , , ] It lacks detailed information from in vitro studies assessing citrulline malate's effects at the cellular level.

Q13: Which animal models have been used to study the effects of citrulline malate?

A13: Researchers have used rodent models, specifically rats, to investigate the impact of citrulline malate on various parameters, including:

Q14: What are the key outcomes from clinical trials investigating the effects of citrulline malate on exercise performance?

A14: Clinical trials on citrulline malate's effects on exercise performance present a mixed bag of results. Some studies found:

- Improved performance in resistance exercises, particularly in the lower body. [, , , ]

- Increased repetitions to failure in both upper and lower body exercises. []

- Enhanced anaerobic performance and reduced muscle soreness. []

- No significant effect on muscle strength in resistance-trained individuals. []

- No improvement in anaerobic capacity or muscle recovery in young adults. [, , ]

Q15: Has citrulline malate demonstrated any benefits in clinical populations?

A15: Research suggests potential benefits of citrulline malate in specific clinical contexts:

- Heart Failure: L-citrulline and citrulline malate showed improvement in right ventricular function in patients with heart failure with preserved ejection fraction (HFpEF). []

- Autonomic Dystonia: Citrulline malate (Stimol) showed positive effects on clinical manifestations of both psychoautonomic syndrome and asthenic symptoms in individuals with chronic arterial hypotension. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

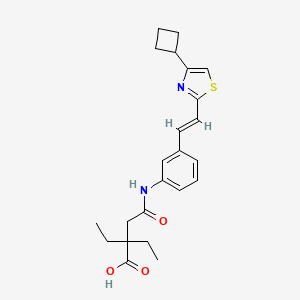

![4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B1669047.png)